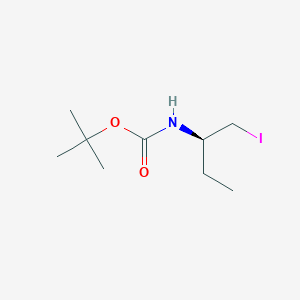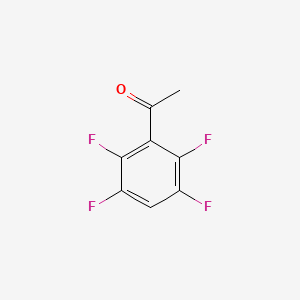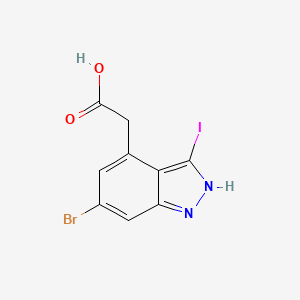
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid is a heterocyclic compound that contains both bromine and iodine atoms It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid typically involves the formation of the indazole core followed by the introduction of bromine and iodine atoms. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, can be employed to achieve efficient synthesis . These methods often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific reaction conditions to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be employed in studies to investigate its effects on various biological pathways and targets.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The indazole core can interact with various biological targets, leading to effects such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Bromo-1H-indazol-3-yl)acetic acid: Similar structure but lacks the iodine atom.
2-(6-Iodo-1H-indazol-3-yl)acetic acid: Similar structure but lacks the bromine atom.
1H-Indazole-3-acetic acid: Lacks both bromine and iodine atoms.
Uniqueness
The presence of both bromine and iodine atoms in 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C9H6BrIN2O2 |
|---|---|
Peso molecular |
380.96 g/mol |
Nombre IUPAC |
2-(6-bromo-3-iodo-2H-indazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H6BrIN2O2/c10-5-1-4(2-7(14)15)8-6(3-5)12-13-9(8)11/h1,3H,2H2,(H,12,13)(H,14,15) |
Clave InChI |
IADUHOKBDNZJTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C(NN=C21)I)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
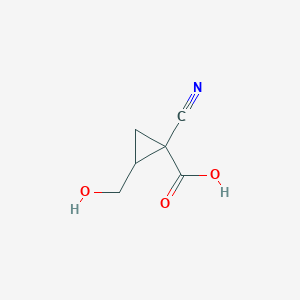
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)
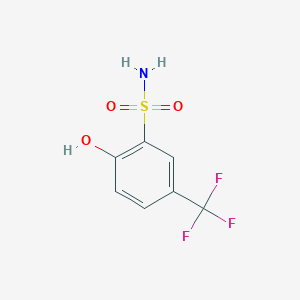
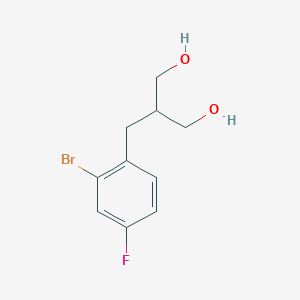
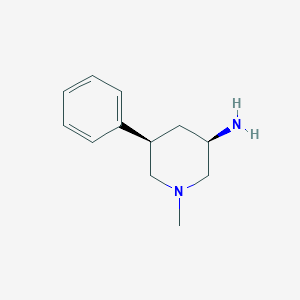
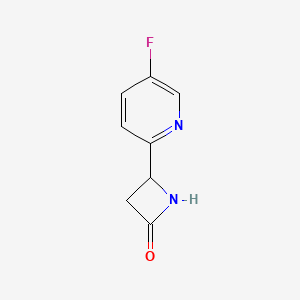
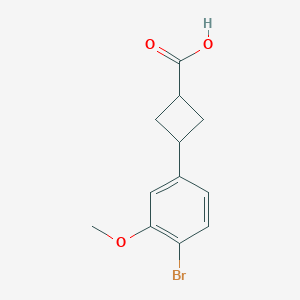
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)

